2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a cyclopropyl group, a furan ring, a hydroxyethyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide can be achieved through a multi-step process involving several key reactions:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using diazomethane or a similar reagent.
Hydroxyethylation: The hydroxyethyl group can be added through a reaction with an appropriate epoxide or halohydrin.
Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety, which can be achieved through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or to reduce the carbonyl group formed from oxidation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a de-brominated or reduced hydroxyethyl derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism by which 2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring may play key roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromofuran: A simpler brominated furan derivative.
N-cyclopropyl-2-furanamide: A compound with a similar cyclopropyl and furan structure.
5-methoxybenzamide: A compound with a similar methoxybenzamide moiety.
Uniqueness
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, cyclopropyl group, and furan ring in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-12-6-7-14(18)13(9-12)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPDSWLDOCKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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